C.I. Reactive Yellow 14
Overview
Description
C.I. Reactive Yellow 14 (RY14) is an azo dye commonly used in textile industries for coloring purposes. Azo dyes are characterized by their vibrant colors and the presence of one or more azo groups (-N=N-) that are responsible for the dye's color properties. RY14, like other reactive dyes, forms covalent bonds with textile fibers, which results in a more permanent coloration that is less likely to wash out.
Synthesis Analysis
The synthesis of intermediates for related reactive yellow dyes, such as C.I. Reactive Yellow 95, involves a multi-step process that includes condensation, ring-closure, hydrolysis, and sulfomethylation. These reactions typically start with simple organic molecules like ethyl cyanacetate, ethylamine, and acetoacetic ester. The synthesis process aims to achieve high purity and yield, with one study reporting a purity of 99% and a yield of 81% for the intermediate of C.I. Reactive Yellow 95 . Although this paper does not directly discuss RY14, the synthesis of similar dyes often follows comparable pathways.
Molecular Structure Analysis
Chemical Reactions Analysis
RY14 undergoes photocatalytic decolorization and degradation when exposed to UV-A radiation in the presence of TiO2 as a photocatalyst. The kinetics of both decolorization and degradation can be described by a modified Langmuir-Hinshelwood kinetic model. The presence of electron acceptors such as H2O2, (NH4)2S2O8, and KBrO3 can enhance the photooxidation process up to a certain dosage, beyond which the effect plateaus. Conversely, the presence of NaCl or Na2CO3 has a negative effect on the process .
Physical and Chemical Properties Analysis
The physical and chemical properties of RY14 are influenced by various operational parameters during photocatalytic degradation. Parameters such as catalyst loading, radiation intensity, and initial dye concentration are critical in determining the efficiency of dye removal. Optimal conditions for these parameters can significantly enhance the decolorization and degradation of RY14 . Additionally, the electro-oxidation process for treating RY14 involves optimizing pH, NaCl concentration, and electrolysis time. Under optimal conditions, high decolorization efficiency and significant chemical oxygen demand (COD) removal can be achieved .
Scientific Research Applications
Adsorption Behavior on Activated Carbon Research has demonstrated the effective adsorption of C.I. Reactive Yellow dyes onto activated carbon. The adsorption capacity was found to be relatively high under certain conditions, such as a pH of 7.0 and a temperature of 298 K. The adsorption process was shown to correlate well with Langmuir and Freundlich isotherm models, indicating its efficiency in removing these dyes from solutions (Al-Degs et al., 2008).
Decolourisation by Advanced Oxidation Processes Studies have evaluated the decolourisation of Reactive Yellow 14 (RY14) through advanced oxidation processes like solar/TiO2, solar/H2O2, and solar/H2O2/Fe2+ (photo-Fenton). These processes were found to be effective for decolourisation, influenced by parameters such as pH, dye concentration, and light intensity (Muruganandham & Swaminathan, 2007).
Electro-Oxidation Process Optimization The electro-oxidation process has been optimized for treating C.I. Reactive Yellow 186 dye. Variables like pH, NaCl concentration, and electrolysis time were considered, leading to a significant decolorization efficiency of 99% and COD removal of 73% under optimal conditions. This study provides insights into the efficient treatment of effluent wastewater containing Reactive Yellow dyes (Rajkumar & Muthukumar, 2017).
Ozonation in Aqueous Solution Research on the ozonation of reactive azo dyes like C.I. Reactive Yellow in aqueous solutions has shown that ozone is strong enough to decolorize these solutions and almost completely remove COD. The study highlighted that efficient mineralization had not been achieved without granular activated carbon (GAC), indicating the potential for GAC to enhance these processes (Gül et al., 2007).
Kinetic Study for Toxicity Reduction A study focused on the reduction of toxicity in textile dyes, including Reactive Yellow 14, using a UV-A light/ZnO system. It investigated parameters like temperature, dye concentration, and pH, showing that physical adsorption predominantly contributed to the removal of these dyes, suggesting an environmentally friendly approach to reducing dye toxicity (Karam et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O11S3.2Na/c1-11-8-14(38(29,30)31)9-15(21)19(11)25-20(26)18(12(2)24-25)23-22-16-10-13(4-5-17(16)35-3)37(27,28)7-6-36-39(32,33)34;;/h4-5,8-10,18H,6-7H2,1-3H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHFVJYEPHAAQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)Cl)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4Na2O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Reactive Yellow 14 | |
CAS RN |
18976-74-4, 94109-48-5 | |
Record name | Reactive Yellow 14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018976744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-6-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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